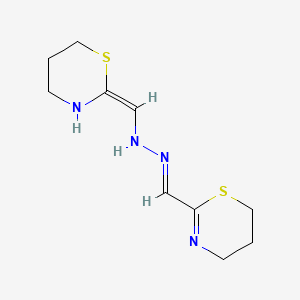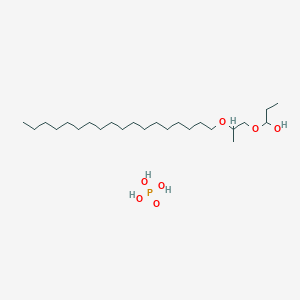
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is a complex organic compound that combines the properties of an alcohol and a phosphoric acid. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphoric acid group, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid typically involves the reaction of 1-propanol with octadecoxypropane in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps including protonation, nucleophilic attack, and deprotonation, ultimately forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Phosphorus trichloride or sulfuric acid.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid membranes, altering their properties and affecting membrane-bound proteins and enzymes. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the long alkyl chain and phosphoric acid group.
Octadecoxypropane: Contains the long alkyl chain but lacks the hydroxyl and phosphoric acid groups.
Phosphoric Acid: Contains the phosphoric acid group but lacks the long alkyl chain and hydroxyl group.
Uniqueness
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic phosphoric acid group. This dual nature allows it to function as an effective surfactant and emulsifier, making it valuable in various applications .
Properties
CAS No. |
94586-68-2 |
|---|---|
Molecular Formula |
C24H53O7P |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-(2-octadecoxypropoxy)propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H50O3.H3O4P/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-23(3)22-27-24(25)5-2;1-5(2,3)4/h23-25H,4-22H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
RTJODWBNTCYBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(C)COC(CC)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
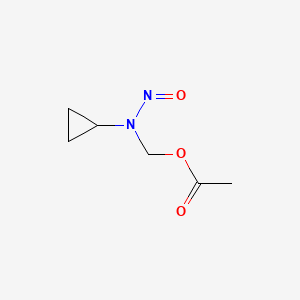
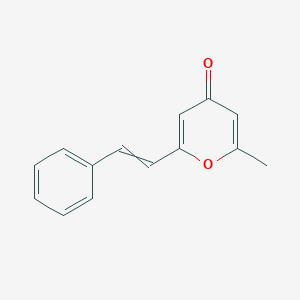
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
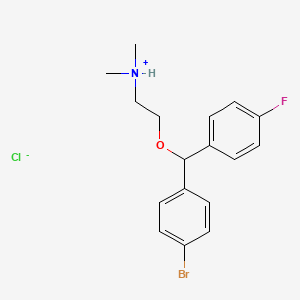
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
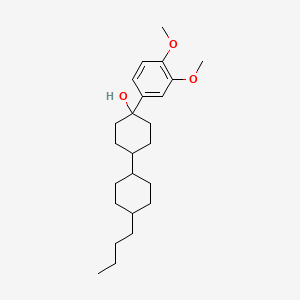
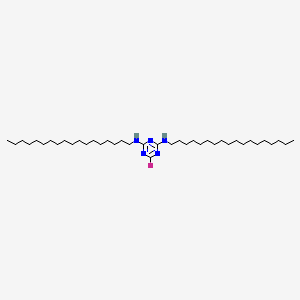
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
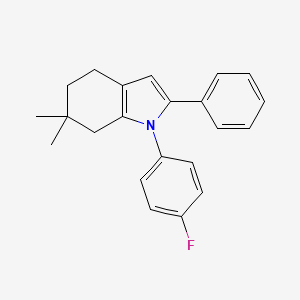
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
